Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr
Description
Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr is a synthetic cyclic peptide characterized by a unique structural architecture. The core consists of a cyclized tripeptide (Ac-Cys-Ile-Phe), where the cysteine residue is acetylated (Ac-Cys), followed by a linear tripeptide tail (Lys-Tyr-Tyr). Key structural and functional attributes include:
- Acetylation: The acetylated cysteine may reduce thiol-mediated degradation and improve pharmacokinetic stability.
While direct studies on this compound are absent in the provided evidence, its design parallels bioactive cyclic peptides (e.g., cyclo(Pro-Tyr), cyclo(Phe-Pro)) with documented anti-quorum sensing (QS), cytotoxic, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C45H58N8O11S |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(8S,11S,14S)-11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C45H58N8O11S/c1-3-25(2)38-43(61)53-39(28-11-13-29(14-12-28)47-36(56)19-20-37(57)48-35(24-65)42(60)52-38)44(62)49-32(6-4-5-21-46)40(58)50-33(22-26-7-15-30(54)16-8-26)41(59)51-34(45(63)64)23-27-9-17-31(55)18-10-27/h7-18,25,32-35,38-39,54-55,65H,3-6,19-24,46H2,1-2H3,(H,47,56)(H,48,57)(H,49,62)(H,50,58)(H,51,59)(H,52,60)(H,53,61)(H,63,64)/t25?,32-,33-,34-,35+,38-,39-/m0/s1 |
InChI Key |
HFHVOHKEMBUZCY-GKLJNLTASA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@@H](C2=CC=C(C=C2)NC(=O)CCC(=O)N[C@@H](C(=O)N1)CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C2=CC=C(C=C2)NC(=O)CCC(=O)NC(C(=O)N1)CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr involves the formation of a cyclic structure that enhances its stability and biological activity compared to linear peptides. Research indicates that modifications to the peptide's structure can significantly affect its inhibitory potency against specific targets, such as protein kinases.
Key Findings on Inhibitory Potency
A study focused on peptide analogs of this compound demonstrated varying degrees of inhibitory activity against c-Src kinase, a critical player in many cellular signaling pathways. The following table summarizes the inhibitory potencies (IC50 values) of various peptide analogs:
| Compound | IC50 (μM) |
|---|---|
| This compound | 400 |
| Ac-CIYKF(4-NO2)Y | 0.53 |
| Ac-CIF(4-NO2)KYY | 1.5 |
| Ac-CIYKF(4-I)Y | 0.78 |
These findings indicate that structural modifications, such as introducing nitro groups or halogens, can enhance the inhibitory potency significantly, with some compounds exhibiting over 500-fold improvement compared to the original this compound .
Cancer Therapy
This compound has been investigated for its potential as an anti-cancer agent. Its ability to inhibit c-Src kinase is particularly relevant, as this kinase is often overactive in various cancers, contributing to tumor growth and metastasis. The enhanced potency of modified analogs suggests potential for developing targeted therapies against cancer .
Neurodegenerative Diseases
Another promising application is in the treatment of neurodegenerative diseases like Alzheimer's disease. Peptides similar to this compound have shown efficacy in inhibiting acetylcholinesterase activity, which is crucial for maintaining cognitive function. The structural stability provided by cyclization may improve the bioavailability and effectiveness of these peptides in therapeutic contexts .
Case Study 1: Inhibition of c-Src Kinase
In a detailed study on the structure-activity relationship of this compound and its analogs, researchers synthesized multiple variants and tested their inhibitory effects on c-Src kinase. The most potent inhibitors displayed IC50 values in the low micromolar range, demonstrating significant promise for further development as therapeutic agents targeting Src-related pathways .
Case Study 2: Neuroprotective Effects
Research into neuroprotective peptides revealed that modifications to this compound could enhance its ability to cross the blood-brain barrier and exert protective effects against neuronal apoptosis. This opens avenues for developing treatments for conditions such as Alzheimer's disease, where preserving neuronal integrity is crucial .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr with Analogous Cyclic Peptides
Key Comparative Insights:
Anti-QS Activity :
- Cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) downregulate las and rhl QS systems, reducing virulence factor production . In contrast, cyclo(L-Pro-L-Phe) primarily targets the rhl system, showing weaker efficacy . The hydroxyl group in Hyp enhances activity, suggesting that polar modifications in this compound’s Tyr tail may similarly optimize QS inhibition.
Cytotoxicity :
- Cyclic dipeptides like cyclo(L-Pro-L-Phe) and cyclo(L-Leu-L-Pro) exhibit cytotoxicity against cancer cells (e.g., K562, tsFT210) at ~100 µg/mL . The Tyr residues in this compound may synergize with its cyclic core to enhance anticancer effects, akin to cyclo(Phe-Tyr)’s antiproliferative activity .
Hydrophobicity and Solubility :
- Cyclo(L-Pro-L-Tyr)’s hydrophobicity limits its environmental dispersion , whereas the acetylated Cys and polar Tyr tail in this compound could mitigate this issue, improving aqueous solubility.
Enzyme Inhibition :
- Cyclic hexapeptides (e.g., cyclo[-Trp-Phe-D-Pro-Phe-Phe-Lys(Z)-]) inhibit triosephosphate isomerase at µM concentrations . While untested, this compound’s structural complexity may enable similar enzyme targeting.
Preparation Methods
Resin Selection and Acetylation
Chain Elongation
Side-Chain Deprotection and Cleavage
-
Cleavage from resin : TFA/TIPS/H2O (92.5:2.5:2.5:2.5) removes Trt or Acm groups and releases the linear peptide.
Cyclization Strategies for the Cys-Ile-Phe Core
Cyclization is the most challenging step due to the small ring size (likely 10-membered). Methods include:
Ring Contraction Strategy (RCS)
Table 1: Cyclization Conditions for Cys-Ile-Phe Core
CyClick Chemistry
A self-guiding intramolecular amide formation method:
-
Linear precursor : Introduce a formyl (CHO) group at the N-terminus of Cys.
-
Cyclization : Treat with TFA in TFE/H2O to activate the backbone, forming a 4-imidazolidinone intermediate that directs cyclization.
-
Advantages : No dimerization, high yields (70–80%), and compatibility with all-L amino acids.
Native Chemical Ligation (NCL)
-
Thioester synthesis : Convert the C-terminal Phe to a thioester via transthioesterification with MESNa.
-
Cyclization : Introduce an N-terminal Cys to react with the thioester, forming the cycle.
-
Conditions : pH 7.0 buffer, 40°C, 48 hours.
Attachment of the Lys-Tyr-Tyr Tail
The Lys-Tyr-Tyr segment is appended post-cyclization:
Solid-Phase Coupling
Solution-Phase Conjugation
-
Carbodiimide-mediated coupling : Use EDC/HOBt to attach the Lys-Tyr-Tyr carboxylate to the cyclic peptide’s amine.
Purification and Characterization
Reverse-Phase HPLC
Mass Spectrometry and NMR
-
ES-MS : Confirm molecular weight (e.g., calcd for C41H47N9O12: 857.9, exp.: 857.4).
-
1H NMR : Validate secondary structure (e.g., intramolecular H-bonds).
Challenges and Optimization
-
Dimerization : Minimized using TFE or HFIP as solvents or CyClick chemistry.
-
Enzymatic stability : Enhanced by cyclization (e.g., resistance to proteolysis).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ring Contraction | Enables small rings | Requires UV photolysis |
| CyClick Chemistry | High purity, no dimers | Limited to formyl-containing peptides |
| NCL | Modular, compatible with SPPS | Requires thioester/thiol pairs |
Case Studies and Analogues
-
Cyclo[Ala-Phe-Leu-Pro-Ala] : Achieved 52% yield via ring contraction.
-
Cyclo[L-Phe-L-Tyr-L-Ala-Gly] : 28% yield using (E)-2-(2-nitrovinyl)phenol auxiliary.
Recommendations for Synthesis
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr using spectroscopic and chromatographic methods?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation with 2D NMR techniques (e.g., COSY, HMBC) to map connectivity and stereochemistry. Compare retention times and fragmentation patterns in HPLC-MS with synthetic standards. For cyclic peptides, circular dichroism (CD) can confirm conformational stability. Cross-reference data with literature on analogous cyclodipeptides (e.g., cyclo(L-Pro-L-Tyr) in ).
Q. What experimental strategies optimize the synthetic yield of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use Fmoc/t-Bu chemistry with pseudoproline dipeptides (e.g., Ile-Phe) to reduce steric hindrance. Optimize cyclization conditions (e.g., HATU/DIPEA in DMF) and monitor via LC-MS. Incorporate microwave-assisted synthesis to enhance coupling efficiency. Post-synthetic acetylation (Ac-Cys) requires controlled pH to avoid disulfide formation. Validate purity via HPLC (>95% peak area) as in .
Q. What in vitro assays are appropriate for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include time-kill assays to assess bactericidal vs. bacteriostatic effects. Reference protocols from studies on cyclo(D-Pro-L-Tyr) ( ) and cyclo(L-Phe-L-Pro) ( ). For antifungal activity, follow EUCAST standards with C. albicans.
Advanced Research Questions
Q. How do structural modifications to the cysteine residue in this compound influence its redox stability and functional interactions?
- Methodological Answer : Replace Ac-Cys with selenocysteine or D-Cys to study redox susceptibility. Use Ellman’s assay to quantify free thiols under oxidative stress. For interaction studies, employ surface plasmon resonance (SPR) to measure binding kinetics with redox-sensitive proteins (e.g., thioredoxin). Compare with cyclo(L-Pro-L-Tyr) derivatives ( ).
Q. What computational approaches predict the conformational dynamics of this compound in different solvent environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water, DMSO) using AMBER or GROMACS. Use automated conformer sampling (e.g., CREST algorithm) to identify low-energy states, as applied to cyclo(Gly-Phe) in . Validate with experimental data from CD spectroscopy or NOE-restrained MD.
Q. How should researchers address discrepancies in bioactivity data for this compound across different cell lines or model organisms?
- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction). Control for cell-line-specific factors (e.g., membrane permeability, efflux pumps). Use metabolomics (LC-HRMS) to track compound stability in media. Reference ’s approach to resolving data conflicts in cyclo(Pro-Arg) quantification.
Q. What methodologies enable the study of this compound's interaction with cellular receptors?
- Methodological Answer : Employ SPR or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For intracellular targets, use fluorescence polarization with FITC-labeled peptide. Validate via siRNA knockdown of putative receptors. Design experiments using guidelines from (A.15–A.16) on experimental reproducibility.
Q. How can isotope labeling techniques track the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Synthesize ¹³C/¹⁵N-labeled peptide via SPPS with isotopically enriched amino acids. Use LC-MS/MS to trace metabolites in hepatocyte cultures. Apply kinetic modeling to estimate half-life and clearance rates. Reference ’s isotope-based quantification of cyclo(Pro-Arg) derivatives.
Data Analysis and Contradiction Management
Table 1 : Common pitfalls and solutions in this compound research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
